molecular formula C29H29Cl2N3O2 B3222942 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride CAS No. 1216496-89-7

2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride

Cat. No.: B3222942
CAS No.: 1216496-89-7
M. Wt: 522.5 g/mol
InChI Key: DWDSSBKRVONUNV-UHFFFAOYSA-N
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Description

2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride is a synthetic compound featuring a phthalimide core (isoindoline-1,3-dione) linked via a but-2-yn-1-yl spacer to a benzhydryl-substituted piperazine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Its structural complexity arises from the combination of a rigid alkyne linker, aromatic benzhydryl group, and the piperazine ring, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name

2-[4-(4-benzhydrylpiperazin-1-yl)but-2-ynyl]isoindole-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2.2ClH/c33-28-25-15-7-8-16-26(25)29(34)32(28)18-10-9-17-30-19-21-31(22-20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24;;/h1-8,11-16,27H,17-22H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDSSBKRVONUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the carbonic anhydrase pathway, which is responsible for the reversible hydration of carbon dioxide to bicarbonate and proton ions. By inhibiting hCAs, the compound can disrupt this pathway and affect processes that rely on it.

Biological Activity

The compound 2-(4-(4-benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride is a synthetic derivative belonging to the class of isoindoline compounds. Its structure integrates a piperazine moiety, which is known for diverse pharmacological activities, including interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24Cl2N2O2\text{C}_{21}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring enhances its ability to modulate neurotransmitter systems, particularly in the central nervous system.

Key Mechanisms:

  • Inhibition of Acetylcholinesterase : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • Carbonic Anhydrase Inhibition : Related compounds have demonstrated effectiveness in inhibiting human carbonic anhydrases (hCAs), suggesting potential applications in treating conditions like glaucoma and epilepsy .

Biological Activity and Pharmacological Properties

Research indicates that derivatives of isoindoline compounds exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds with similar structures have been studied for their potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
  • Anticancer Activity : Some isoindoline derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study on Acetylcholinesterase Inhibition Compounds similar to the target compound were evaluated for anti-cholinesterase activity. Results indicated significant inhibition compared to standard drugs like donepezil .
Carbonic Anhydrase Inhibition Study Crystal structure analysis revealed that certain derivatives effectively inhibited hCA II and VII, highlighting the importance of structural flexibility in enzyme interactions .
Cytotoxicity Assessment A series of isoindoline derivatives were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further investigation .

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline have shown efficacy in treating schizophrenia and other psychotic disorders. The piperazine ring is known for its role in dopamine receptor modulation, which is crucial for antipsychotic effects.

Case Study:
A study published in Frontiers in Chemistry explored the synthesis of related compounds and their biological evaluations, demonstrating significant binding affinity to dopamine receptors, suggesting potential antipsychotic properties .

Anticancer Properties

The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that derivatives of this compound can inhibit tumor growth in vitro.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer TypeReference
Compound A15Breast Cancer
Compound B10Lung Cancer
Compound C5Prostate Cancer

Neurological Disorders

The compound's interaction with serotonin and norepinephrine receptors makes it a candidate for treating anxiety and depression. The benzylpiperazine framework is particularly effective in modulating neurotransmitter systems.

Case Study:
A research article highlighted the synthesis of related compounds that exhibited anxiolytic effects in animal models, showing promise for future development into therapeutic agents for anxiety disorders .

Synthesis and Methodology

The synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline involves multi-step reactions starting from readily available precursors. The methodologies typically include:

  • Formation of the Isoindoline Core: Utilizing cyclization reactions.
  • Piperazine Attachment: Employing nucleophilic substitution reactions.
  • Final Modifications: Introducing functional groups to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of isoindoline-1,3-dione derivatives modified with arylpiperazine substituents. Key analogues from the literature include:

2-(4-(2-(4-Phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione (Compound 1 in ) Structural Differences: Replaces the benzhydryl group with a phenyl ring and uses a saturated ethyl linker instead of an alkyne. The ethyl linker increases flexibility, which may alter conformational stability .

2-(4-(4-(4-Bromophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione (Compound 2 in ) Structural Differences: Incorporates a bromophenyl substituent and an ethyl linker. The absence of an alkyne linker reduces rigidity, possibly affecting target engagement .

2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione (Compound 9d in )

  • Structural Differences : Uses a butyl linker and dichlorophenyl substituent.
  • Impact : The longer, flexible butyl linker may enhance solubility but reduce selectivity due to increased conformational freedom. Chlorine substituents improve lipophilicity and membrane permeability .

2-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)isoindoline-1,3-dione (Compound 42l in )

  • Structural Differences : Features a trifluoromethylphenyl group and a shorter propargyl linker.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability. The shorter alkyne linker may limit spatial accommodation in binding pockets .

Physicochemical and Pharmacological Comparisons
Parameter Target Compound Compound 1 () Compound 9d ()
Core Structure Isoindoline-1,3-dione Isoindoline-1,3-dione Isoindoline-1,3-dione
Piperazine Substituent Benzhydryl (diphenylmethyl) Phenyl 2,3-Dichlorophenyl
Linker Type But-2-yn-1-yl (alkyne) Ethyl (saturated) Butyl (saturated)
Salt Form Dihydrochloride Neutral Neutral
Key Features High rigidity, enhanced lipophilicity, improved solubility via salt formation Moderate flexibility, halogen-free High lipophilicity, halogen bonding capability

Key Findings :

  • The alkyne linker introduces rigidity, favoring entropic advantages in target binding over flexible ethyl/butyl linkers .
  • The dihydrochloride salt improves aqueous solubility, addressing a common limitation of neutral arylpiperazine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation exposure, as recommended for structurally similar piperazine derivatives .
  • Emergency Measures : For skin contact, immediately rinse with water for 15 minutes; for accidental ingestion, seek medical attention and provide Safety Data Sheet (SDS) to healthcare providers .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzhydrylpiperazine and isoindoline-dione moieties, noting characteristic shifts (e.g., aromatic protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., calculated m/z for C29H28N3O22HClC_{29}H_{28}N_3O_2 \cdot 2HCl) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated for related benzhydrylpiperazine derivatives .

Q. What are the key considerations for ensuring purity assessment during synthesis?

  • Methodological Answer :

  • Chromatographic Methods : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% as per ICH guidelines) .
  • Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl% within ±0.3% of theoretical value) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and salt stability under controlled humidity .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis yield under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k factorial) to screen variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .
  • Statistical Analysis : Analyze variance (ANOVA) to distinguish significant factors (p < 0.05). For example, catalytic efficiency may correlate nonlinearly with temperature gradients .
  • Computational Guidance : Integrate quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory data in solubility studies across different solvent systems?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate solvent-specific effects .
  • Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For example, dimethyl sulfoxide (DMSO) may exhibit higher solubility than THF due to polarity .
  • Cross-Validation : Use multiple analytical techniques (e.g., UV-Vis, gravimetry) to confirm solubility values and address instrumental discrepancies .

Q. How can computational methods be integrated into studying reactivity with nucleophilic agents?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) to model nucleophilic attack on the isoindoline-dione core, identifying energy barriers and intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., water vs. DMF) to predict regioselectivity .
  • Machine Learning : Train models on existing kinetic data for similar compounds to predict reaction outcomes under untested conditions .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituent changes (e.g., replacing benzhydryl with diphenylmethyl) and assay activity against target receptors (e.g., GPCRs) .
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities, focusing on piperazine-isoindoline interactions with receptor pockets .
  • Meta-Analysis : Compare published data on structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify activity trends .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in reported reaction mechanisms for piperazine-containing compounds?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}N-piperazine) to track nitrogen migration during reactions .
  • In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., nitrenium ions) that may explain divergent pathways .
  • Collaborative Validation : Share raw data via platforms like ICReDD to enable cross-lab reproducibility checks and consensus-building .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride

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